molecular formula C10H13N5O3S B1216764 5'-Thioadenosine CAS No. 67805-97-4

5'-Thioadenosine

Cat. No. B1216764
CAS RN: 67805-97-4
M. Wt: 283.31 g/mol
InChI Key: HLJHWWUZHBUUAC-KQYNXXCUSA-N
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Description

5’-Thioadenosine, also known as 5’-Methylthioadenosine (MTA), is an S-methyl derivative of adenosine . It is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway that is universal to aerobic life .


Synthesis Analysis

The precursor to 5’-Methylthioadenosine is S-adenosyl methionine (SAM). The sulfonium group in SAM can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating the title compound . A study also mentioned chemically modifying a cytotoxic 4’-thioadenosine analogue through high genotoxicity yielded several novel nongenotoxic kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 5’-Thioadenosine is C11H15N5O3S . Its average mass is 297.333 Da and its monoisotopic mass is 297.089569 Da . It has 3 of 4 defined stereocentres .


Chemical Reactions Analysis

In enzymology, a methylthioadenosine nucleosidase (EC 3.2.2.16) is an enzyme that catalyzes the chemical reaction. S-methyl-5’-thioadenosine + H2O S-methyl-5-thio-D-ribose + adenine .


Physical And Chemical Properties Analysis

5’-Thioadenosine is a powder with a molecular weight of 297.3 . Its melting point is 205 °C (401 °F; 478 K) .

Scientific Research Applications

Antiviral Activity and Enzyme Inactivation

5'-Thioadenosine derivatives, such as 5'-S-alkynyl and 5'-S-allenyl-5'-thioadenosine, have been synthesized and studied for their antiviral activities and enzyme inactivation properties. These compounds have shown significant activity against a variety of viruses, such as Vaccinia virus. They act as inhibitors of S-adenosyl-L-homocysteine hydrolase, a key enzyme in metabolic processes, leading to time- and concentration-dependent inactivation of the enzyme. This inhibition is crucial for understanding the mechanism of action of these compounds and their potential therapeutic applications in antiviral treatments (Guillerm et al., 2001).

Analysis of Transporter Binding

5'-Thioadenosine derivatives have been used in the development of probes that bind to specific transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). These probes have been shown to predict the potential antitumor efficacy of certain drugs, like gemcitabine. The study of these derivatives provides insights into the binding effects of transporter proteins, which are critical for the development of targeted therapies in cancer treatment (Robins et al., 2010).

Role in Thiamine Biosynthesis

The enzyme ThiC, involved in thiamine biosynthesis, has been studied in relation to 5'-thioadenosine derivatives. ThiC catalyzes multiple turnovers and is inhibited by various AdoMet metabolites, including 5'-thioadenosine. Understanding this inhibition and the role of 5'-thioadenosine in the enzyme's function is essential for insights into thiamine biosynthesis and related metabolic pathways (Palmer & Downs, 2013).

Receptor Ligand Development

5'-Thioadenosine has been utilized in the development of A3 adenosine receptor ligands. Modifications to the 5'-thioadenosine structure have led to the discovery of potent and selective agonists and antagonists for this receptor. These findings are significant for the development of new therapeutics targeting various physiological processes mediated by the A3 adenosine receptor (Jeong, 2008).

Methionine Salvage Pathways

In the study of methionine salvage pathways in bacteria, 5'-methyl-thioadenosine (MTA), a derivative of 5'-thioadenosine, plays a crucial role. Research on Rhodopseudomonas palustris has shown that MTA is involved in multiple methionine salvage pathways that generate volatile methanethiol, a compound of the global sulfur cycle. This research provides important insights into the biological production of methanethiol in various environmental settings (Miller et al., 2018).

Safety And Hazards

The lethal dose or concentration (LD, LC) of 5’-Thioadenosine is >1000 mg/kg (mouse, oral) . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHWWUZHBUUAC-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987144
Record name 9-(5-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Thioadenosine

CAS RN

67805-97-4
Record name 5'-Thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067805974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
G Guillerm, D Guillerm, C Vandenplas-Vitkowski… - Bioorganic & medicinal …, 2003 - Elsevier
… We recently found that a series of 5′-thioadenosine analogues substituted at sulfur with … 5′-thioadenosine 5, 5′-S-ethynyl-5′-thioadenosine 7 and 5′-S-cyano-5′-thioadenosine …
Number of citations: 15 www.sciencedirect.com
MJ Robins, Y Peng, VL Damaraju… - Journal of medicinal …, 2010 - ACS Publications
… (SAENTA), 5′-S-(2-acetamidoethyl)-6-N-[(4-substituted)benzyl]-5′-thioadenosine analogues, 5′-S-[2-(6-aminohexanamido)]ethyl-6-N-(4-nitrobenzyl)-5′-thioadenosine (SAHENTA)…
Number of citations: 34 pubs.acs.org
J Schollmeyer, S Waldburger, K Njo… - Biotechnology and …, 2023 - Wiley Online Library
… S‐methyl‐5′‐thioadenosine phosphorylases (MTAP) are a group of nucleoside phosphorylases and the thermostable MTAP of Aeropyrum pernix (ApMTAP) was described to accept a …
Number of citations: 3 onlinelibrary.wiley.com
TM Chu, MF Mallette, RO Mumma - Biochemistry, 1968 - ACS Publications
T. MingChu, f MF Mallette, and Ralph O. Mumma abstract: A naturally occurring sulfur-containing nucleoside, 5'-S-methyl-5'-thioadenosine, was isolated from Escherichia coli B which …
Number of citations: 28 pubs.acs.org
DA Shuman, JP Miller, MB Scholten, LN Simon… - Biochemistry, 1973 - ACS Publications
… 5'-Deoxy-5'-thioadenosine 3',5'-cyclic phosphorothioate (5'-thio-cAMP) and 5 '-deoxy-5 '-thioinosine 3 ',… The compounds studied in this investigation,5'-deoxy-5'thioadenosine 3',5'-cyclic …
Number of citations: 24 pubs.acs.org
M Lucas, JA Encinar, EA Arribas, I Oyenarte… - Journal of molecular …, 2010 - Elsevier
Cystathionine β-synthase (CBS) domains are small motifs that are present in proteins with completely different functions. Several genetic diseases in humans have been associated with …
Number of citations: 58 www.sciencedirect.com
FR Agbanyo, D Vijayalakshmi, JD Craik… - Biochemical …, 1990 - portlandpress.com
… )-5'-thioadenosine. … )-5'-thioadenosine with diethylazodicarboxylate/triphenylphosphine and then with phthalimide gave 5'-S-(2-phthalimidoethyl)-A6-(4-nitrobenzyl)-5'-thioadenosine. …
Number of citations: 28 portlandpress.com
O Eguaogie, JS Vyle - Current protocols in nucleic acid …, 2017 - Wiley Online Library
Using vibration ball milling, 5′‐chloro‐5′‐deoxyadenosine (CldA) reacts cleanly with 4‐methoxybenzyl mercaptan (MobSH), under basic conditions, to the corresponding thioether (…
JK Addo, JK Buolamwini - Bioconjugate chemistry, 2004 - ACS Publications
A bifunctional biotinylated photoaffinity label for the nitrobenzylmercaptopurine riboside (NBMPR)-sensitive (es) nucleoside transporter (ENT1) has been synthesized and evaluated. …
Number of citations: 13 pubs.acs.org
JK Buolamwini, JD Craik, JS Wiley… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
SAENTA was linked to the C-5 or C-6 positions of fluorescein through several structures to form conjugates that were bound tightly to plasma membrane sites associated with es …
Number of citations: 29 www.tandfonline.com

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